Boc-N-Me-Glu-OH

Description

Significance of N-Methylation as a Peptide Backbone Modification Strategy

N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide bond, is a powerful tool for modulating the biological and pharmacological properties of peptides. researchgate.netresearchgate.net This seemingly simple modification can induce profound changes in a peptide's three-dimensional structure, leading to a cascade of beneficial effects. One of the most significant advantages of N-methylation is the enhancement of proteolytic stability. scielo.org.mxresearchgate.net By removing the amide proton, a key site for enzymatic recognition and cleavage, N-methylation renders peptides more resistant to degradation by proteases, thereby increasing their in vivo half-life. researchgate.net

Furthermore, N-methylation can improve a peptide's membrane permeability, a critical factor for oral bioavailability. scielo.org.mxacs.org The introduction of a methyl group increases the lipophilicity of the peptide, facilitating its passage across cellular membranes. scielo.org.mxacs.org This modification also restricts the conformational flexibility of the peptide backbone, which can lead to a more defined and biologically active conformation. acs.org This conformational constraint can enhance receptor binding affinity and selectivity, crucial attributes for targeted drug action. nih.gov

Contextualization of N-Methylated Amino Acids as Unique Building Blocks in Chemical Synthesis

N-methylated amino acids serve as indispensable building blocks in the synthesis of peptidomimetics and other complex organic molecules. scielo.org.mxnih.gov Their incorporation into peptide chains is a strategic design element to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low oral absorption. scielo.org.mx The synthesis of peptides containing N-methylated residues can be achieved through solution-phase or solid-phase peptide synthesis (SPPS) methodologies. researchgate.net While the direct incorporation of pre-synthesized N-methylated amino acid building blocks is common, methods for N-methylation on the solid support during SPPS have also been developed to improve efficiency. researchgate.net

However, the synthesis of N-methylated amino acids and their incorporation into peptides can present challenges. Steric hindrance caused by the N-methyl group can complicate peptide coupling reactions. scielo.org.mx Additionally, the synthesis of optically pure N-methylated amino acids often requires specialized and sometimes costly methods. scielo.org.mx Despite these hurdles, the significant advantages offered by N-methylation continue to drive the development of new and more efficient synthetic protocols. acs.org

Overview of Boc-N-Me-Glu-OH as a Prototypical N-Methylated Glutamic Acid Derivative

Within the diverse family of N-methylated amino acids, this compound, or N-tert-butoxycarbonyl-N-methyl-L-glutamic acid, stands out as a key derivative of glutamic acid. The "Boc" group (tert-butoxycarbonyl) is a widely used protecting group for the amino functionality, which can be readily removed under acidic conditions, making it highly compatible with standard peptide synthesis strategies. sigmaaldrich.com

This compound provides a valuable synthon for introducing an N-methylated glutamic acid residue into a peptide sequence. The glutamic acid side chain, with its carboxylic acid group, offers opportunities for further modification or for engaging in specific interactions with biological targets. The N-methylation of the glutamic acid residue can impart the aforementioned benefits of increased stability and altered conformation to the resulting peptide. The properties of a related compound, Boc-N-Me-Glu(Obzl)-OH, where the side-chain carboxylic acid is protected as a benzyl (B1604629) ester, are also relevant in synthetic strategies. glpbio.com

Historical Perspective on the Incorporation of N-Methylated Residues into Peptides

The presence of N-methylated amino acids is not a recent discovery; they are found in a variety of natural products, often of microbial origin. nih.gov Many of these natural compounds, such as the immunosuppressant cyclosporine A and the antibiotic actinomycin (B1170597) D, exhibit potent biological activities. nih.govenamine.net Cyclosporine A, a cyclic peptide with seven N-methylated residues, is a prime example of how N-methylation contributes to significant oral bioavailability despite the molecule's size. acs.org The study of these naturally occurring N-methylated peptides provided the initial impetus for chemists to explore the systematic incorporation of N-methylated amino acids into synthetic peptides.

Early work on the chemical synthesis of N-methylated amino acids dates back to the early 20th century. researchgate.net However, it was the need to analyze oligopeptides by mass spectrometry that led to the development of permethylation techniques for peptide bonds, which inadvertently highlighted the effect of N-methylation on volatility by reducing hydrogen bonding. acs.org Over the decades, synthetic methods have evolved from harsh and often non-specific methylation reactions to milder and more controlled procedures, enabling the routine inclusion of these valuable building blocks in peptide synthesis. acs.org The development of protecting group strategies, such as the use of the Boc group, was instrumental in advancing the field. sigmaaldrich.com

Current Academic Research Landscape of N-Methylated Amino Acids

The field of N-methylated amino acids continues to be an active area of research, with ongoing efforts to develop more efficient synthetic methods and to explore their diverse applications. Recent advancements have focused on accelerating the N-methylation process during solid-phase peptide synthesis, significantly reducing reaction times. acs.org Researchers are also investigating enzymatic methods for peptide N-methylation, which could offer a more environmentally friendly and highly specific alternative to chemical synthesis. researchgate.net

Furthermore, the ribosomal incorporation of N-methylated amino acids into peptides and proteins is a burgeoning area of research. acs.orgnih.gov While naturally occurring N-methylated peptides are typically synthesized non-ribosomally, recent studies have demonstrated the feasibility of using modified ribosomes and translation factors to incorporate these unnatural amino acids into polypeptide chains. nih.gov This breakthrough opens up new avenues for creating novel proteins with enhanced properties and for generating combinatorial libraries of N-methylated peptides for drug discovery. acs.org The incorporation efficiency can vary depending on the specific N-methylated amino acid, with lower incorporation rates observed for N-methyl aspartic acid and N-methyl glutamic acid in some systems. acs.org

The table below provides a summary of some commercially available Boc-protected N-methylated amino acids, highlighting their relevance as building blocks in peptide synthesis.

| Compound Name | CAS Number | Molecular Formula | Application |

| Boc-N-Me-Ala-OH | 16948-16-6 | C9H17NO4 | Peptide Synthesis |

| Boc-N-Me-Val-OH | 45170-31-8 | C11H21NO4 | Peptide Synthesis |

| Boc-N-Me-Ile-OH | 63069-79-4 | C12H23NO4 | Peptide Synthesis |

| Boc-N-Me-D-Ile-OH | 267223-87-0 | C12H23NO4 | Peptide Synthesis |

| Boc-Gly-OH | 4530-20-5 | C7H13NO4 | Peptide Synthesis |

| Boc-N-Me-Dab(Boc)-OH | - | - | Peptide Synthesis |

Data sourced from publicly available chemical supplier information. sigmaaldrich.comscientificlabs.co.ukapexbt.comglpbio.commedchemexpress.com

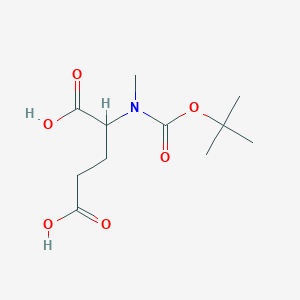

Structure

3D Structure

Properties

IUPAC Name |

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12(4)7(9(15)16)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMNLLDSCMBEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Application of Boc N Me Glu Oh in Peptide and Peptidomimetic Synthesis

Incorporation of N-Methylated Glutamic Acid into Linear Peptide Sequences

The introduction of N-methylated amino acids, such as Boc-N-Me-Glu-OH, into linear peptide sequences is a common tactic to improve the characteristics of bioactive peptides. N-methylation can significantly increase a peptide's resistance to enzymatic degradation, thereby extending its half-life in biological systems. merckmillipore.com This modification can also enhance aqueous solubility while simultaneously increasing lipophilicity, a desirable combination for many therapeutic applications. scielo.org.mx

The synthesis of peptides containing N-methylated residues can be accomplished through either direct incorporation of the pre-methylated amino acid building block or by on-resin methylation of a standard amino acid residue. nih.gov The direct incorporation method, utilizing reagents like this compound, is often preferred for its efficiency and control over the final product. nih.gov

Considerations in Solid-Phase Peptide Synthesis (SPPS) with N-Methylated Amino Acids

While beneficial, the use of N-methylated amino acids in Solid-Phase Peptide Synthesis (SPPS) presents unique challenges that require careful consideration and optimization of synthetic protocols. researchgate.netcem.com

The selection of an appropriate coupling reagent is critical when incorporating sterically hindered N-methylated amino acids. scielo.org.mx Reagents like N,N'-dicyclohexylcarbodiimide (DCC) often result in low yields and require extended reaction times (over 48 hours) for these challenging couplings. scielo.org.mx In contrast, aminium-based reagents such as HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene)-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide) have proven to be significantly more effective. scielo.org.mxpeptide.comresearchgate.net HATU is known for its ability to facilitate difficult couplings involving sterically hindered residues with faster reaction times and minimal racemization. scielo.org.mxrsc.org Other promising reagents for coupling N-methylated amino acids include PyAOP and PyBOP/HOAt. nih.gov

A comparison of common coupling reagents is presented below:

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acid Incorporation

| Coupling Reagent | General Effectiveness with N-Methylated Amino Acids | Key Considerations |

|---|---|---|

| DCC (N,N'-dicyclohexylcarbodiimide) | Low yields and long reaction times. scielo.org.mx | The byproduct, dicyclohexylurea, is insoluble and can complicate purification in solution-phase synthesis. peptide.comresearchgate.net |

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Highly efficient, faster reactions, and minimal epimerization. scielo.org.mxpeptide.comresearchgate.net | Should not be used in excess to avoid side reactions. researchgate.net |

| PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Highly effective, especially for coupling N-methyl amino acids to other N-methyl amino acids. peptide.com | Can also be used for peptide cyclization. peptide.com |

| PyBOP/HOAt | Promising for challenging couplings. nih.gov | Often used for difficult sequences. |

The primary challenge in incorporating N-methylated amino acids is the steric hindrance imposed by the N-methyl group. scielo.org.mxcem.com This steric bulk makes it difficult to couple the subsequent amino acid to the growing peptide chain, often leading to incomplete reactions and deletion sequences, especially when consecutive N-methylated residues are present. researchgate.net The activated N-methylated amino acid is bulkier than its non-methylated counterpart, and while the alkylated amino group may be more basic, this slight increase in reactivity is often outweighed by the steric hindrance. scielo.org.mx

N-methylated amino acids are prone to epimerization at the α-carbon upon activation of the carboxyl group. researchgate.net This is a significant concern as it can lead to the formation of diastereomeric peptides, which are often difficult to separate and can have different biological activities. The risk of epimerization is heightened during slow coupling reactions, which are common with sterically hindered residues. mdpi.com The use of urethane-based protecting groups like Boc can help minimize epimerization. scielo.org.mx Furthermore, employing a stepwise coupling strategy is generally recommended over a convergent or fragment-based approach to reduce the risk of racemization. researchgate.net The choice of coupling reagent is also crucial, with HATU being reported to cause minimal racemization. scielo.org.mx

Solution-Phase Peptide Synthesis of N-Methylated Peptides

While SPPS is a common method, solution-phase peptide synthesis (LPPS) offers advantages for the production of N-methylated peptides, particularly for large-scale synthesis. scielo.org.mx LPPS allows for the purification of intermediates, which can be beneficial when dealing with difficult coupling steps. sci-hub.se Convergent solution-phase strategies, where smaller peptide fragments are synthesized and then coupled together, can be an efficient approach. sci-hub.seacs.org

Recent advancements in solution-phase synthesis include the use of isostearyl-mixed anhydride (B1165640) coupling methodologies, which have been shown to facilitate the coupling of sterically hindered N-methyl amino acids. sci-hub.seacs.org Micro-flow technology has also emerged as a powerful tool, enabling precise control over reaction times and temperatures, which can improve yields and reduce side reactions like epimerization. nii.ac.jpacs.org

Conformational and Structural Modulation by N Methylation in Peptide Systems

Impact of N-Methylation on Peptide Backbone Conformation

The substitution of an amide proton with a methyl group on the peptide backbone is a subtle yet powerful modification that significantly alters the conformational landscape of a peptide chain. researchgate.net This alteration, known as N-methylation, introduces steric constraints and modifies electronic properties, which collectively influence the peptide's preferred three-dimensional structure. acs.orgscielo.org.mx The incorporation of a residue from Boc-N-Me-Glu-OH into a peptide sequence serves as a key example of how this single modification can induce substantial changes in the backbone.

Influence on cis/trans Amide Bond Isomerism

One of the most significant consequences of N-methylation is its effect on the rotational energy barrier of the amide bond (the bond between the carbonyl carbon and the nitrogen). In standard, non-methylated peptides, the trans conformation of the amide bond is overwhelmingly favored due to lower steric hindrance, with the cis conformation being approximately 2-4 kcal/mol higher in energy.

N-methylation dramatically alters this landscape. The presence of the methyl group on the nitrogen atom introduces steric clashes that destabilize the trans conformation, thereby lowering the energy difference between the cis and trans isomers. ub.edu This makes the cis conformation far more accessible than in non-methylated peptides. researchgate.net For some N-methylated peptide bonds, the energy difference can be reduced to less than 1 kcal/mol, leading to significant populations of both isomers co-existing in solution. rsc.org This increased propensity for cis amide bonds introduces new conformational possibilities and allows the peptide backbone to adopt unique folds that would otherwise be inaccessible. ub.eduresearchgate.net The solvent environment also plays a role, with polar solvents often favoring a higher population of the cis-isomer. rsc.org

| Peptide Bond Type | Typical Energy Difference (Trans vs. Cis) | Predominant Conformer | Reference |

|---|---|---|---|

| Standard (non-methylated) | ~2-4 kcal/mol | Trans (>99%) | ub.edu |

| N-Methylated | <1 kcal/mol | Mixture of Cis and Trans | rsc.orgresearchgate.net |

Induction of Conformational Rigidity in Peptide Chains

The introduction of an N-methyl group, such as that in the N-Me-Glu residue, imparts significant conformational rigidity to the peptide backbone. scielo.org.mxnih.gov This rigidity arises from the increased steric bulk of the methyl group compared to the hydrogen atom it replaces. This steric hindrance restricts the rotation around the phi (Φ) and psi (Ψ) dihedral angles of the amino acid residue preceding the N-methylated residue, as well as the angles of the N-methylated residue itself. researchgate.net This restriction limits the accessible conformational space, effectively "locking" the peptide into a more defined and less flexible structure. acs.orgnih.gov This induced rigidity is a desirable trait in peptide drug design, as it can lead to improved metabolic stability and receptor binding affinity by pre-organizing the peptide into its bioactive conformation. acs.orgnih.gov

Alteration of Intramolecular and Intermolecular Hydrogen Bonding Networks

A defining feature of peptide structure is the network of hydrogen bonds formed between backbone amide protons (N-H) and carbonyl oxygens (C=O). These interactions are fundamental to the formation and stability of secondary structures like alpha-helices and beta-sheets.

N-methylation, by replacing the amide proton with a methyl group, eliminates a crucial hydrogen bond donor at the site of modification. scielo.org.mxub.edumdpi.com This has two major consequences:

Disruption of Existing Networks : The inability to act as a hydrogen bond donor prevents the N-methylated residue from participating in canonical hydrogen bonding patterns. This can destabilize or completely disrupt secondary structures that rely on a continuous network of hydrogen bonds. mdpi.comresearchgate.net For example, placing an N-methylated residue within an alpha-helix is generally destabilizing. nih.gov

Formation of New Conformations : The removal of a hydrogen bond donor can paradoxically stabilize certain conformations. By blocking a potential intramolecular hydrogen bond, the peptide may be forced to adopt a different fold to satisfy its hydrogen bonding potential elsewhere, sometimes leading to the formation of novel turn structures. ub.edu In the context of membrane permeability, eliminating solvent-exposed hydrogen bond donors via N-methylation can favor conformations stabilized by internal hydrogen bonds, which is a key feature of orally bioavailable cyclic peptides like Cyclosporin A. researchgate.netpnas.orgresearchgate.net

Effects on Secondary and Tertiary Structure Formation in N-Methylated Peptides and Foldamers

The cumulative effects of altered amide bond isomerism, increased rigidity, and modified hydrogen bonding capacity profoundly influence the formation of higher-order structures in peptides containing N-methylated residues. researchgate.net

Helical Conformations in N-Methylated Oligomers

The impact of N-methylation on helical structures is complex. As noted, replacing an N-H group with an N-CH₃ group removes a hydrogen bond donor essential for the i to i+4 hydrogen bonding pattern that defines the alpha-helix. This modification is often considered "helix-breaking" and can lead to a significant decrease in helical content. mdpi.comnih.gov Studies on model peptides have quantified this destabilization, showing it can range from 0.3 to 1.7 kcal/mole depending on the position of the N-methylated residue. nih.gov

However, N-methylation does not universally prevent helical folding. In some cases, it can promote the formation of different types of turns or shorter helical structures, such as 3₁₀-helices or β-turns. researchgate.net While early studies on oligomers of N-methyl-alanine suggested a propensity for helical structures, it is now generally understood that peptides with multiple N-methylated residues often prefer more extended or non-canonical turn-like structures over classical alpha-helices. researchgate.net

| Peptide Modification | Observed Effect on Helical Structure | Reference |

|---|---|---|

| Single N-methylation within a helical sequence | Destabilization of the helix; reduction in helical content | mdpi.comnih.gov |

| N-methylation at C-terminus | Disturbance of the secondary structure | mdpi.com |

| Multiple N-methylations | General preference for extended or turn conformations over α-helices | researchgate.net |

Extended Conformations and Other Non-Canonical Structures in N-Methylated Peptides

While disrupting helical folds, N-methylation can stabilize other types of secondary structures. The conformational constraints imposed by the methyl group can favor extended β-strand-like conformations. researchgate.netresearchgate.net This is partly because the steric bulk can be more easily accommodated in an extended chain.

Conformational Studies Using Spectroscopic Methods (e.g., Circular Dichroism, Nuclear Magnetic Resonance)

The introduction of an N-methyl group to an amino acid residue within a peptide chain is a critical modification that significantly influences its conformational properties. This alteration, by removing the amide proton, eliminates a hydrogen bond donor and introduces steric constraints that can favor specific backbone dihedral angles (φ and ψ) and influence the cis/trans isomerization of the peptide bond. Spectroscopic techniques, particularly Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for elucidating these conformational changes. While specific, detailed research findings and dedicated spectroscopic data for the isolated compound This compound are not extensively available in publicly accessible literature, the principles of how such a molecule would be analyzed and the expected conformational impact can be discussed based on studies of similar N-methylated amino acid derivatives.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of chromophores, such as the amide bonds in peptides. The resulting CD spectrum provides information on the secondary structure of peptides.

For a small, protected amino acid like this compound, a CD spectrum in a suitable solvent would be expected to show features corresponding to its local chiral environment. While it would not exhibit the characteristic bands of extended secondary structures like helices or sheets, the spectrum would be sensitive to the rotamer populations around its chiral center and the conformation of the Boc protecting group and the N-methylated amide bond. Comparative studies with its non-methylated counterpart, Boc-Glu-OH, would be necessary to isolate the conformational effects of the N-methylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for providing detailed atomic-level information on the conformation and dynamics of molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments would be employed to determine its conformational preferences.

Detailed Research Findings from Analogous Systems:

Cis/Trans Isomerism: A key feature of N-methylated peptide bonds is the increased propensity to adopt a cis conformation compared to the predominantly trans conformation of secondary amide bonds. The energy barrier for cis/trans isomerization is also lowered. In an NMR spectrum, the presence of both cis and trans isomers would be evident as two distinct sets of signals for the atoms near the N-methylated amide bond. The ratio of these conformers can be determined by integrating the respective peaks.

Chemical Shifts: The chemical shifts of the α-proton (Hα), the N-methyl protons, and the α-carbon (Cα) are sensitive to the local conformation. For example, the ¹H NMR spectrum of N-Boc-glutamic acid (the non-methylated analog) shows the α-proton signal around 4.45 ppm. researchgate.net In this compound, the chemical shift of this proton would be expected to change depending on the backbone dihedral angles. The N-methyl group itself typically gives a signal in the range of 2.7-3.1 ppm in the ¹H NMR spectrum, with the exact shift being indicative of the cis or trans conformation.

Nuclear Overhauser Effect (NOE): Two-dimensional NOESY or ROESY experiments are crucial for determining through-space proximities between protons. For this compound, key NOE correlations would be expected between the N-methyl protons and the α-proton of the glutamic acid residue. The strength of this NOE would provide information about the ψ dihedral angle and help to distinguish between different rotameric states.

Coupling Constants: The three-bond coupling constant between the α-proton and the β-protons (³J(Hα, Hβ)) provides information about the χ¹ side-chain dihedral angle, revealing the preferred orientation of the glutamic acid side chain.

While a specific data table for this compound is not available, the following interactive table illustrates the type of ¹H NMR data that would be collected and analyzed for a hypothetical conformational study of this compound, showing distinct signals for the cis and trans isomers around the Boc-N bond.

| Proton | trans-Isomer Chemical Shift (ppm) | cis-Isomer Chemical Shift (ppm) | Multiplicity |

| Boc (9H) | 1.45 | 1.48 | s |

| Glu Hβ (2H) | 1.90 - 2.10 | 2.15 - 2.30 | m |

| Glu Hγ (2H) | 2.35 - 2.50 | 2.55 - 2.70 | m |

| N-Me (3H) | 2.85 | 3.05 | s |

| Glu Hα (1H) | 4.50 | 4.65 | dd |

| Note: These are representative values for illustrative purposes. |

Research Applications of Boc N Me Glu Oh Derived Structures in Chemical Biology

Design and Synthesis of Peptidomimetics Incorporating N-Methylated Glutamic Acid

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved characteristics, such as enhanced stability or receptor affinity. researchgate.net The synthesis of peptidomimetics containing an N-methylated glutamic acid residue is facilitated by using Boc-N-Me-Glu-OH in solid-phase or solution-phase peptide synthesis. scielo.org.mxdntb.gov.ua The tert-butoxycarbonyl (Boc) protecting group on the nitrogen allows for controlled, stepwise addition to a growing peptide chain. While the coupling of N-methylated amino acids can be challenging due to steric hindrance, specialized coupling reagents like HATU or microwave-assisted techniques have made their incorporation more efficient. springernature.comuzh.chamazonaws.com This synthetic accessibility allows researchers to systematically replace standard glutamic acid residues with their N-methylated counterparts to probe structure-activity relationships and develop novel bioactive molecules. nih.gov

A primary application of N-methylated peptidomimetics is the design of enzyme inhibitors. researchgate.netresearchgate.net The peptide backbone's amide bonds are frequent targets for proteolytic enzymes, which limits the biological lifetime of natural peptides. peptide.compeptide.com N-methylation of an amide bond renders it highly resistant to cleavage by proteases. researchgate.net By incorporating an N-methylated glutamic acid residue at or near a recognition site, a peptide can bind to an enzyme's active site without being degraded, effectively acting as a competitive inhibitor.

Research into glutamine-utilizing enzymes has shown that Nγ-alkyl analogues of L-glutamine, including Nγ-methyl-L-glutamine, can act as competitive inhibitors. znaturforsch.com For example, Nγ,Nγ-dimethyl-L-glutamine was found to be a more potent inhibitor of glucosamine-6-phosphate synthase than its mono-methylated counterpart, suggesting that the steric bulk provided by the methyl groups can block substrate access. znaturforsch.com This principle is extended to peptidomimetics where this compound is used to install the N-methylated residue within a specific peptide sequence, thereby creating a targeted and stable enzyme inhibitor for research applications.

| Compound | Target Enzyme | Inhibition Type | Key Finding | Reference |

|---|---|---|---|---|

| Nγ-methyl-L-glutamine | Glucosamine-6-P Synthase | Competitive | Inhibits enzyme activity; N,N-dialkyl derivatives show stronger inhibition than N-monoalkyl derivatives. | znaturforsch.com |

| Nγ-methyl-L-glutamine | γ-Glutamyl Transpeptidase | Competitive | N-monoalkyl derivatives were more effective inhibitors than N,N-dialkyl counterparts for this enzyme. | znaturforsch.com |

| N-methylated Peptides | Proteases (general) | Resistant Substrate/Inhibitor | N-methylation of the amide bond significantly increases resistance to proteolytic degradation. | researchgate.netresearchgate.net |

The incorporation of N-methylated amino acids is a powerful strategy for developing selective and potent receptor ligands. researchgate.netresearchgate.net N-methylation restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation that is preferred by a specific receptor subtype. nih.gov This can lead to enhanced binding affinity and, in some cases, can convert a receptor agonist into an antagonist. peptide.compeptide.com

The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, provides a classic example. The NMDA receptor is a glutamate (B1630785) receptor that is selectively activated by the synthetic agonist N-methyl-D-aspartate. wikipedia.orgnih.gov This demonstrates that N-methylation on an acidic amino acid is a key determinant for interaction with this important neuronal receptor. In research, this compound serves as a crucial synthon to create peptide-based probes and ligands targeting glutamate receptors. nih.govchemimpex.com By systematically incorporating N-methylated glutamic acid into a peptide sequence, researchers can explore the structure-activity relationships that govern receptor binding and develop novel ligands with tailored selectivity and activity profiles for investigating receptor function. researchgate.netresearchgate.net

Modulation of Peptide Biopharmaceutical Properties for Research Purposes

Beyond creating new bioactivity, N-methylation is widely used to improve the drug-like properties of peptides for research applications, addressing common liabilities such as poor stability and low cell permeability. springernature.comnih.gov The use of this compound allows for the site-specific introduction of an N-methylated glutamic acid residue to strategically enhance these properties.

One of the most significant advantages of peptide N-methylation is the dramatic increase in stability against enzymatic degradation. researchgate.netresearchgate.netmerckmillipore.com The N-methyl group sterically shields the adjacent carbonyl group, preventing the approach of protease catalytic residues and subsequent hydrolysis of the amide bond. researchgate.net This modification is a key strategy for increasing the half-life of peptides in biological media, such as serum or cell culture, enabling more reliable and prolonged in vitro and in vivo studies. peptide.compeptide.com Studies on various peptides have consistently shown that replacing a standard amino acid with its N-methylated version leads to substantially improved resistance to enzymes like trypsin and chymotrypsin. mdpi.comroyalsocietypublishing.org For example, research on antimicrobial peptides demonstrated that N-methylation enhanced stability in serum, with the remaining peptide area increasing significantly after incubation. mdpi.com This enhanced stability allows for more accurate investigation of a peptide's biological function without rapid clearance or degradation.

| Peptide/Modification Strategy | Effect on Stability | Research Context | Reference |

|---|---|---|---|

| General Peptide N-Methylation | Dramatically increases proteolytic stability of amide bonds. | Improving pharmacokinetic properties for research probes. | researchgate.netmerckmillipore.com |

| N-methylation of Antimicrobial Peptides | Increased remaining peptide from 20% to 50% after 1h in serum. | Development of stable antimicrobial agents. | mdpi.com |

| N-methylation of Amylin Analogues | Protects peptide from degradation by proteolytic enzymes. | Design of stable inhibitors for diabetes research. | royalsocietypublishing.org |

| N-methylation of Glutathione (GSH) | Led to a 16.8-fold increase in plasma half-life in vivo. | Enhancing oral bioavailability of an antioxidant peptide. | dntb.gov.ua |

Peptide aggregation, particularly the formation of amyloid fibrils, is associated with numerous diseases and can also be a significant issue in the formulation and handling of peptide-based research tools. nih.gov N-methylation provides a powerful mechanism to control and inhibit this process. merckmillipore.com Amyloid fibrils are typically characterized by extensive networks of intermolecular hydrogen bonds that form stable β-sheet structures. bath.ac.uk By replacing a backbone amide proton with an N-methyl group, the ability to form these crucial hydrogen bonds is eliminated. royalsocietypublishing.orgnih.gov

This "blocking" strategy has been effectively employed to create inhibitors of amyloid-β (Aβ) and amylin aggregation. bath.ac.uknih.gov An N-methylated peptide can bind to one face of an aggregating peptide monomer or protofibril but prevents further growth on its "capped" face due to the lack of a hydrogen bond donor. nih.gov The introduction of an N-methylated glutamic acid residue can therefore be used to design research tools that specifically interfere with aggregation processes, allowing for the study of their mechanisms and pathological consequences. merckmillipore.com

Integration into Natural Product Synthesis and Analog Generation

The structural complexity of many natural products often requires innovative synthetic strategies. N-methylated amino acids are prevalent in many biologically active natural peptides, and their incorporation is crucial for retaining bioactivity. researchgate.netacs.org Methodologies that allow for the diversification of these building blocks are therefore highly valuable for both total synthesis and the generation of analogs with potentially superior properties. researchgate.net

Cyclopeptide alkaloids are a large family of natural products, with over 200 known members, many of which exhibit significant biological activities, including antifungal and antibacterial properties. uantwerpen.benih.govuni-saarland.de The synthesis of these complex macrocycles, such as Abyssenine A and Mucronine E, presents considerable challenges, particularly the formation of their strained ring systems and the installation of unusual amino acid side chains. uantwerpen.beacs.orgresearchgate.net

A key innovation in the total synthesis of Abyssenine A and Mucronine E involves the late-stage functionalization of an N-methylated amino acid precursor. uni-saarland.denih.gov Instead of starting with a pre-functionalized and complex glutamic acid derivative, researchers have employed a more convergent and flexible strategy. This approach utilizes a palladium-catalyzed β-C-H functionalization of simpler N-methylated amino acids that are protected with an 8-aminoquinoline (B160924) (AQ) directing group. acs.orgnih.gov This method allows for the stereoselective introduction of various side chains, a critical step in building the unique structures of these alkaloids. nih.gov

This protocol was successfully applied as the key step for introducing the required side chains in the total synthesis of both Abyssenine A and Mucronine E. uni-saarland.denih.gov The ability to modify the N-methylated amino acid within a peptide sequence provides a powerful tool for creating not only the natural products themselves but also a diverse range of analogs for structure-activity relationship (SAR) studies. acs.orgscielo.org.mx

Table 1: Key Synthetic Strategy for Cyclopeptide Alkaloids

| Natural Product | Key Synthetic Strategy | Precursor Amino Acid Modification | Reference |

| Abyssenine A | Palladium-catalyzed β-C-H functionalization | Stereoselective introduction of the required side chain onto an N-methyl amino acid with an 8-aminoquinoline directing group. | acs.orgnih.gov |

| Mucronine E | Palladium-catalyzed β-C-H functionalization | Stereoselective introduction of the required side chain onto an N-methyl amino acid with an 8-aminoquinoline directing group. | uni-saarland.denih.gov |

The generation of diverse molecular structures from a common precursor is a central goal in medicinal chemistry and chemical biology. The derivatization of N-methylated amino acids, such as those based on the glutamic acid scaffold, provides a direct route to novel peptide structures. The tert-butoxycarbonyl (Boc) protecting group is frequently used in this context as it is stable under many reaction conditions but can be removed cleanly. caymanchem.com

A powerful method for achieving structural diversification is the palladium-catalyzed β-C–H functionalization of N-methyl amino acids. nih.gov This reaction is highly versatile, allowing for the introduction of a wide array of substituents. Research has shown that N-methylated amino acids protected with a directing group can be coupled with various aryl iodides, and even alkyl and alkenyl side chains can be installed. nih.gov This process proceeds without epimerization, preserving the stereochemical integrity of the amino acid backbone. nih.gov

Once the desired side chain is introduced, the directing group can be readily cleaved, yielding a free carboxylic acid. This newly formed, structurally diverse N-methylated amino acid is then ready for direct incorporation into larger peptides using standard coupling techniques. nih.gov This strategy highlights how a simple N-methylated building block can be a gateway to a wide range of complex and functionally diverse peptide-based molecules. researchgate.netmdpi.com

Table 2: Research Findings on N-Methylated Amino Acid Derivatization

| Derivatization Method | Functional Groups Introduced | Key Features | Application | Reference |

| Pd-catalyzed β-C–H Functionalization | Aryl, Hetaryl, Alkyl, Alkenyl | Stereoselective, Epimerization-free, Directing group is removable | Synthesis of unusual amino acids for incorporation into peptides and natural product analogs. | nih.gov |

Development of Chemical Biology Probes and Advanced Research Tools

Chemical biology probes are essential for dissecting complex biological processes. Peptides are often used as a basis for such probes, but their utility can be limited by poor metabolic stability and low cell permeability. scielo.org.mxmdpi.com The incorporation of N-methylated amino acids, including derivatives of this compound, is a powerful strategy to overcome these limitations and develop advanced research tools. researchgate.netmerckmillipore.compeptide.com

The primary advantage conferred by N-methylation is a dramatic increase in resistance to proteolytic degradation. nih.govmdpi.commerckmillipore.com By replacing the amide N-H proton with an N-methyl group, the peptide backbone is shielded from the action of proteases, significantly extending the half-life of the molecule in biological systems. mdpi.commdpi.com This enhanced stability is critical for probes designed for in vivo use or for long-term studies in cell culture. For example, N-methyl scanning mutagenesis, where individual residues in a peptide are systematically replaced with their N-methylated counterparts, has been used to generate highly protease-resistant G protein ligands with improved binding affinity and specificity. nih.gov

Furthermore, N-methylation constrains the peptide backbone, which can lock the molecule into a bioactive conformation and prevent interchain aggregation, thereby improving solubility. merckmillipore.compeptide.com These features are highly desirable for the development of reliable and effective research tools. While specific probes derived directly from this compound are part of proprietary development, the principles of its use are well-established. The incorporation of N-methylated residues is a key technique in transforming a biologically active peptide into a robust chemical probe suitable for target identification, validation, and imaging. frontiersin.orggoogle.com For instance, this strategy has been explored in the generation of activity-based probes to monitor proteasome activity, where N-methylation was tested for its ability to create more stable and selective tools. google.com

Advanced Analytical and Characterization Methodologies in N Methylated Amino Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-methylated amino acids like Boc-N-Me-Glu-OH. researchgate.netthieme-connect.de Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the constitution and stereochemistry of these molecules. thieme-connect.denih.gov

Key NMR experiments and their applications include:

¹³C NMR: Reveals the carbon framework of the molecule. The chemical shift of the N-methyl carbon and the carbonyl carbon are important indicators. nih.govrsc.org

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between atoms. thieme-connect.denih.gov

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to trace out the spin systems of the amino acid.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of carbon signals. thieme-connect.de

For stereochemical purity assessment, NMR techniques utilizing chiral auxiliaries such as chiral derivatizing agents, chiral solvating agents, or chiral lanthanide shift reagents are often employed. researchgate.netacs.org These reagents interact differently with the enantiomers of a chiral compound, leading to separate signals in the NMR spectrum, which allows for their differentiation and quantification. researchgate.net For instance, the level of epimerization in N-methylated amino acids can be observed by the appearance of new, distinct peaks in the NMR spectrum. rsc.org

Typical ¹H NMR Chemical Shifts for this compound moieties:

| Proton | Typical Chemical Shift (ppm) |

|---|---|

| Boc (t-butyl) | ~1.4 |

| N-Methyl | ~2.7-3.0 |

| α-CH | ~4.5-4.8 |

| β-CH₂ | ~1.9-2.2 |

| γ-CH₂ | ~2.3-2.5 |

Note: Chemical shifts can vary depending on the solvent and other molecular factors.

Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation and Sequence Analysis

Mass spectrometry (MS) is a fundamental technique for confirming the molecular mass of N-methylated amino acids and for sequencing peptides containing them. nih.govnih.gov Various ionization techniques and mass analyzers are utilized to obtain precise mass information.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): These are soft ionization techniques commonly used for analyzing peptides and amino acids. ESI is particularly well-suited for samples in solution and is often coupled with liquid chromatography. upf.edu MALDI is effective for analyzing samples from a solid matrix. upf.edu

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which are essential for confirming the elemental composition of a molecule like this compound. nih.gov

Tandem Mass Spectrometry (MS/MS): This technique is crucial for sequence analysis of peptides. nih.govucsf.edunih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented, and the masses of the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides information about the amino acid sequence. ucsf.edu The presence of an N-methylated residue alters the fragmentation pattern in a predictable way, allowing for its identification within a peptide chain.

Key MS Fragmentation Data for N-Methylated Peptides:

| Ion Type | Description | Significance for N-Methylation |

|---|---|---|

| b-ions | Fragments containing the N-terminus | Mass shift of +14 Da for the residue following the N-methylated amino acid. |

| y-ions | Fragments containing the C-terminus | Mass shift of +14 Da for the N-methylated residue itself. |

This table provides a simplified overview. The actual fragmentation can be more complex.

Chromatographic Methods for Purification and Purity Assessment (e.g., High-Performance Liquid Chromatography, Liquid Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for both the purification of synthesized N-methylated amino acids and the assessment of their purity. nih.govrsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for purifying and analyzing the purity of compounds like this compound. nih.govsigmaaldrich.com Reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase, is the most common mode for peptide and amino acid separation. nih.gov The purity of a sample is typically determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the detection power of mass spectrometry. nih.govnih.govcreative-proteomics.com As the separated components elute from the chromatography column, they are directly introduced into the mass spectrometer for detection. nih.govcreative-proteomics.com This allows for the simultaneous confirmation of the molecular weight of the main peak and any impurities, providing a highly specific and sensitive analysis. nih.govresearchgate.net LC-MS is particularly valuable for analyzing complex mixtures and for identifying byproducts in a synthesis. nih.govacs.org

Typical HPLC Conditions for this compound Analysis:

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | A linear gradient from low to high percentage of Mobile Phase B |

Circular Dichroism (CD) Spectroscopy for Conformational Analysis of N-Methylated Peptides

Circular Dichroism (CD) spectroscopy is a valuable tool for investigating the secondary structure and conformational changes of peptides containing N-methylated amino acids. acs.orgsubr.edu N-methylation can significantly influence the conformational preferences of a peptide backbone. researchgate.net

CD spectroscopy measures the differential absorption of left and right circularly polarized light. Different secondary structures, such as α-helices, β-sheets, and turns, have characteristic CD spectra. subr.edu By analyzing the CD spectrum of a peptide, researchers can gain insights into its predominant conformation in solution. rsc.org

The introduction of an N-methyl group can restrict the conformational freedom of the peptide backbone and can favor specific types of turns, such as β-turns. researchgate.netrsc.org CD spectroscopy can be used to study how factors like solvent polarity, temperature, and pH affect the conformation of N-methylated peptides. subr.edu Vibrational Circular Dichroism (VCD), an infrared-based chiroptical technique, can also provide detailed conformational information. rsc.orgnih.gov

Epimerization Detection and Quantification Techniques

Epimerization, the change in the configuration at one of several chiral centers in a molecule, is a potential side reaction during the synthesis and manipulation of amino acids and peptides, including N-methylated ones. mdpi.comacs.org Detecting and quantifying the extent of epimerization is crucial for ensuring the stereochemical integrity of the final product.

Several methods can be employed to detect and quantify epimers:

Chiral HPLC: This is a direct method where a chiral stationary phase is used to separate the diastereomeric epimers. The different interactions of the epimers with the chiral stationary phase lead to different retention times, allowing for their separation and quantification. mdpi.com

LC-MS: After separation by chiral HPLC or derivatization with a chiral reagent, LC-MS can be used to identify and quantify the epimers based on their mass-to-charge ratio and retention time. nih.govacs.orgmdpi.com

NMR Spectroscopy: As mentioned earlier, the use of chiral shift reagents or derivatizing agents can allow for the differentiation and quantification of epimers by NMR, as they will exhibit distinct signals. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): After appropriate derivatization to make the amino acids volatile, GC-MS on a chiral column can be used to separate and quantify epimers. nih.gov

The choice of method often depends on the specific amino acid, the complexity of the sample, and the required sensitivity. mdpi.com

Future Perspectives and Emerging Trends in Boc N Me Glu Oh Research

Development of Novel and More Efficient Synthetic Routes for N-Methylated Amino Acids

The synthesis of N-methylated amino acids has traditionally been a complex process, often hampered by challenges such as low yields, over-methylation, and the use of toxic reagents. researchgate.net However, recent advancements are paving the way for more efficient and sustainable synthetic strategies.

One promising approach involves the use of dimethyl carbonate (DMC) in an acid-assisted method. rsc.org This technique has demonstrated high efficiency and selectivity for N-methylation, N,O-dimethylation, and N-formylation of various amino acids, with conversions and yields often exceeding 99%. rsc.org A key advantage of this method is the use of a cost-effective and environmentally friendly reagent, and it proceeds without the risk of racemization. rsc.org

Other innovative methods are also being explored. These include techniques utilizing a 2-chlorotrityl chloride resin with a nosyl group and diazomethane (B1218177), as well as reductive amination. nih.gov The development of solid-phase synthesis protocols is also crucial, with strategies being devised to overcome the steric hindrance often associated with N-alkyl moieties during peptide assembly. rsc.org For instance, the use of coupling reagents like HATU/DIPEA and the triphosgene (B27547) coupling method have proven effective for incorporating N-methylated amino acids into peptide chains. merckmillipore.com

Researchers are also investigating enzymatic and fermentative approaches for producing N-methylated amino acids like sarcosine (B1681465), which could offer a more sustainable alternative to chemical synthesis. researchgate.net These advancements in synthetic chemistry are critical for making N-methylated building blocks, including Boc-N-Me-Glu-OH, more accessible for research and development.

Table 1: Comparison of Synthetic Methods for N-Methylated Amino Acids

| Method | Key Reagents/Features | Advantages | Disadvantages/Challenges |

| Classical Methods | Dimethyl sulfate, Methyl iodide, Sodium hydride | Established procedures | Use of toxic reagents, potential for over-methylation, low yields researchgate.net |

| Diazomethane/Nosyl Group | Diazomethane, p-nitrobenzenesulfonyl (nosyl) group | Recently developed methodology | Handling of diazomethane can be hazardous researchgate.net |

| Dimethyl Carbonate (DMC) | Dimethyl carbonate, acid system | Sustainable, cost-effective, high yield and selectivity, no racemization rsc.org | Relatively new, may require optimization for specific amino acids |

| Solid-Phase Synthesis (SPS) | Fmoc/Boc protection, coupling reagents (e.g., HATU, DIC) | Efficient for peptide synthesis | Steric hindrance from N-alkyl groups can lower reactivity rsc.orgmerckmillipore.com |

| Fermentative Approaches | Engineered microorganisms (e.g., E. coli, C. glutamicum) | Sustainable, potential for large-scale production | Currently limited to simpler N-methylated amino acids like sarcosine researchgate.net |

Exploration of N-Methylated Glutamic Acid in Advanced Material Science Applications

The unique properties of N-methylated amino acids are not only relevant to pharmaceuticals but also hold promise for the field of advanced material science. The incorporation of N-methylated residues can influence the self-assembly and conformational properties of peptides, leading to the creation of novel biomaterials.

One area of interest is the development of fullerene-biomolecule conjugates. dovepress.commedicinacomplementar.com.br Research has shown that conjugating amino acids like glutamic acid to fullerenes can enhance their properties, such as free radical scavenging efficiency. dovepress.com While direct studies on this compound in this context are emerging, the principles suggest that the N-methylation could further modulate the electronic and physical properties of such hybrid materials.

Furthermore, polymers based on N-methylated amino acids, such as polysarcosine, are gaining attention for their excellent water solubility, resistance to protein adhesion, low toxicity, and non-immunogenic nature. researchgate.net These characteristics make them attractive for applications in drug delivery and tissue engineering. The introduction of N-methylated glutamic acid into such polymer backbones could introduce new functionalities and properties, opening up avenues for the design of sophisticated and responsive biomaterials.

Computational Approaches and Rational Design in N-Methylated Peptide Engineering

Computational modeling has become an indispensable tool in modern drug discovery and materials science. psu.edu In the context of N-methylated peptides, computational approaches are crucial for predicting their three-dimensional structures, understanding their interactions with biological targets, and rationally designing new molecules with desired properties. frontiersin.orgtandfonline.com

Programs like Rosetta are being enhanced with new tools, such as AutoRotLib, to parameterize a wide range of non-canonical amino acids, including N-methylated residues. frontiersin.org This allows for in silico screening of vast chemical spaces, enabling the rapid identification of mutations that can improve peptide binding affinity and pharmacokinetic properties. frontiersin.org Such computational screening can explore a larger number of amino acid modifications than is feasible with in vitro methods. frontiersin.org

Molecular dynamics simulations, including replica exchange molecular dynamics (REMD), are being used to explore the conformational landscapes of peptides containing N-methylated amino acids. psu.edu These simulations can reveal how N-methylation influences the peptide's flexibility and its propensity to adopt specific secondary structures, such as beta-turns. psu.edu This information is vital for designing peptides with improved stability and oral bioavailability. researchgate.net For instance, the introduction of N-methylation can reduce the number of hydrogen bond donors, which is a strategy to enhance passive permeability. tandfonline.com

Table 2: Key Computational Tools in N-Methylated Peptide Research

| Computational Tool/Method | Application in N-Methylated Peptide Research | Key Insights Provided |

| Rosetta (with AutoRotLib) | Parameterization and in silico screening of non-canonical amino acids. frontiersin.org | Prediction of binding affinity, identification of key mutations for optimization. frontiersin.org |

| Replica Exchange Molecular Dynamics (REMD) | Exploration of peptide conformational space. psu.edu | Understanding peptide structure and dynamics, identifying stable conformations. psu.edu |

| Monte Carlo Simulated Annealing | Design of peptide sequences that favor a specific backbone conformation. bakerlab.org | Generation of novel peptide scaffolds with predefined structures. bakerlab.org |

| Quantum Mechanics (QM) Calculations | Calculation of conformational energies. frontiersin.org | Accurate energy landscapes for designed peptides. frontiersin.org |

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology with N-Methylated Systems

The study of N-methylated systems like this compound lies at the vibrant intersection of organic chemistry and chemical biology. ecampusontario.capressbooks.pubstevens.edu This interdisciplinary approach is essential for translating the fundamental knowledge of chemical synthesis and molecular properties into practical applications in biological and medical research. stevens.edusouthampton.ac.uk

Organic chemists are focused on developing new synthetic methodologies and creating novel molecular architectures. southampton.ac.uk In the context of N-methylated amino acids, this includes not only improving the efficiency of their synthesis but also devising strategies for their incorporation into complex peptides and other macromolecules. nih.govrsc.org

Chemical biologists, on the other hand, utilize these synthetic molecules as tools to probe and manipulate biological systems. pressbooks.pub By incorporating N-methylated amino acids into peptides, researchers can study the effects of this modification on protein-protein interactions, enzyme activity, and cellular signaling pathways. nih.govacs.orgoup.com For example, N-methylated amino acids are being used to enhance the protease resistance of peptides, a critical factor for developing effective peptide-based drugs. researchgate.net

The synergy between these two fields is driving innovation. For instance, the development of new chemical tools and techniques, such as high-throughput screening and chemical genetics, allows for the rapid evaluation of large libraries of N-methylated peptides to identify new therapeutic leads. ecampusontario.ca This collaborative effort is crucial for advancing our understanding of how N-methylation can be used to fine-tune the properties of peptides for a wide range of applications, from treating diseases to creating new functional materials. stevens.eduircbc.ac.cn

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.